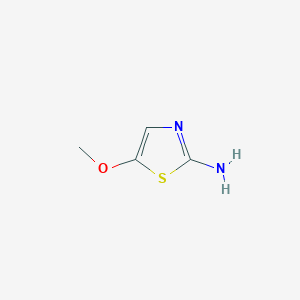

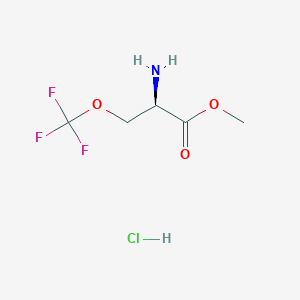

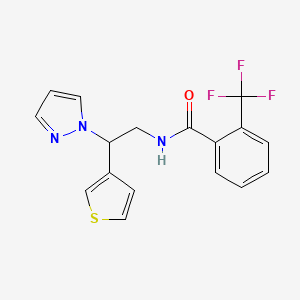

![molecular formula C18H17N3OS B2433745 4-(1H-benzimidazol-2-yl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one CAS No. 862828-72-6](/img/structure/B2433745.png)

4-(1H-benzimidazol-2-yl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(1H-benzimidazol-2-yl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one” is a complex organic molecule. It contains a benzimidazole ring, which is a type of heterocyclic aromatic organic compound. This type of compound is known for its broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield. The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1 .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. The structure of the synthesized compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy . The benzimidazol-2(3)-one residue is nearly perpendicular to the benzyl ring, forming a dihedral angle of 77.41(6)° .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives were synthesized and evaluated for antioxidant activity by using four different methods such as Hydrogen peroxide scavenging, Nitric oxide scavenging, DPPH, and FRAP assay .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, it is a strong electron donor molecule that can be used for n-type doping. It shows conductivity of 2 × 10 −3 S/cm as a dopant .科学的研究の応用

Overview of Benzimidazole Chemistry

Benzimidazoles, a class of heterocyclic aromatic compounds, have captured the interest of chemists due to their wide array of biological and pharmacological activities. They are notably prominent in medicinal chemistry, featuring in various pharmacophores and therapeutic agents. The chemistry of benzimidazole compounds is rich and varied, offering extensive applications in different branches of chemistry and medicine (Boča et al., 2011).

Biological Interactions and Applications

Benzimidazole derivatives are known for their strong interaction with the minor groove of double-stranded B-DNA, particularly in AT-rich sequences. This interaction is significant for various biological applications, including chromosome and nuclear staining, analysis of nuclear DNA content, and even as radioprotectors and topoisomerase inhibitors. The in-depth understanding of DNA sequence recognition and binding by these compounds serves as a model for rational drug design (Issar & Kakkar, 2013).

Inhibitory Effects and Mechanisms

Benzimidazoles, due to their specific binding to the tubulin molecule, act as potent inhibitors of microtubule assembly. This action has profound implications in various fields, including agriculture, veterinary medicine, and even cancer chemotherapy. The understanding of the benzimidazole binding site at the tubulin molecule and its role in microtubule assembly is crucial for the development of benzimidazole-based therapeutic and agricultural agents (Davidse, 1986).

Optoelectronic Materials

Benzimidazole compounds, particularly quinazolines, are not limited to biological activities but also play a significant role in the field of optoelectronics. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has shown great value in the creation of novel optoelectronic materials. These compounds are used in a variety of applications, including luminescent elements, photoelectric conversion elements, and even in the fabrication of materials for organic light-emitting diodes and dye-sensitized solar cells (Lipunova et al., 2018).

作用機序

将来の方向性

The future directions for research on similar compounds could include further investigation of their biological activities and potential applications in drug development. Imidazole has become an important synthon in the development of new drugs . Therefore, “4-(1H-benzimidazol-2-yl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one” and similar compounds could be of interest in the field of medicinal chemistry.

特性

IUPAC Name |

4-(1H-benzimidazol-2-yl)-1-(3-methylsulfanylphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS/c1-23-14-6-4-5-13(10-14)21-11-12(9-17(21)22)18-19-15-7-2-3-8-16(15)20-18/h2-8,10,12H,9,11H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZRHHGATFNOBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

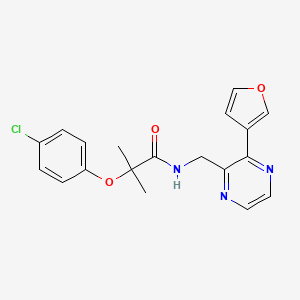

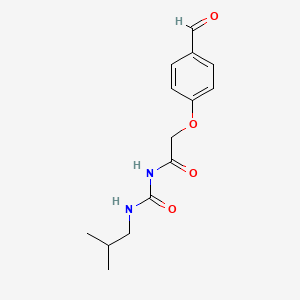

![(NE)-N-[(4-chloro-2,3-difluorophenyl)methylidene]hydroxylamine](/img/structure/B2433671.png)

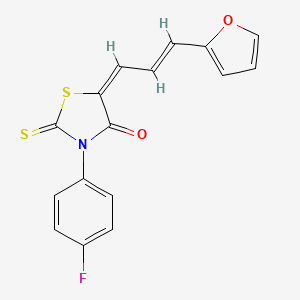

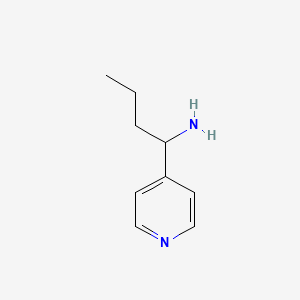

![ethyl 4-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2433672.png)

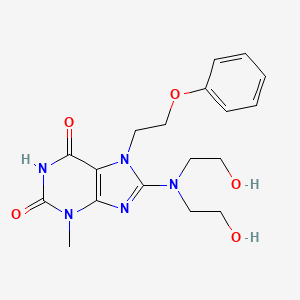

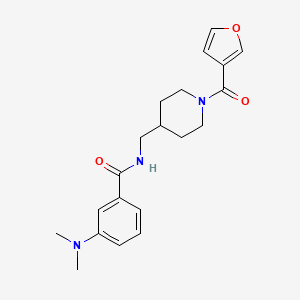

![3-(4-ethylphenyl)-5-(3-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2433679.png)

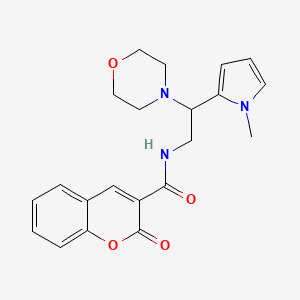

![2-Oxo-4-[6-(trifluoromethyl)pyridin-3-yl]imidazolidine-4-carboxylic acid](/img/structure/B2433685.png)